2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid

Description

Historical Context and Discovery

The synthesis of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid emerged from efforts to expand the scope of Suzuki-Miyaura coupling partners. Early work on trifluoromethyl-substituted boronic acids, as detailed in studies of pyridyl- and pyrazolylboronic esters, laid the groundwork for its development. The compound’s specific synthesis involves a two-step process:

- Etherification of 2-Iodo-5-(trifluoromethyl)phenol : Reacting 2-iodo-5-(trifluoromethyl)phenol with isobutyl bromide under basic conditions yields the intermediate 2-isobutoxy-5-(trifluoromethyl)iodobenzene.

- Miyaura Borylation : Palladium-catalyzed borylation of the iodinated intermediate with bis(pinacolato)diboron introduces the boronic acid group, completing the synthesis.

This methodology aligns with broader trends in organoboron chemistry, where Miyaura borylation has become a cornerstone for generating diverse boronic acids. The compound’s first reported use in cross-coupling reactions dates to the early 2010s, coinciding with industrial demand for fluorinated biaryl building blocks.

Classification and Nomenclature

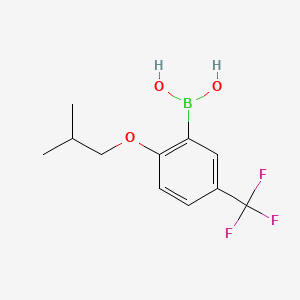

This compound belongs to the arylboronic acid class, characterized by a boron atom bonded to a hydroxyl group and an aromatic ring. Its systematic IUPAC name is B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid, reflecting:

- Substituents : A trifluoromethyl group at the para position and an isobutoxy group at the ortho position relative to the boron atom.

- Molecular formula : $$ \text{C}{11}\text{H}{14}\text{BF}3\text{O}3 $$, with a molecular weight of 262.04 g/mol.

| Property | Value |

|---|---|

| CAS Registry Number | 1256345-99-9 |

| IUPAC Name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid |

| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{BF}3\text{O}3 $$ |

| Molecular Weight | 262.04 g/mol |

The compound’s structure was confirmed via $$ ^1\text{H} $$-NMR and $$ ^{19}\text{F} $$-NMR spectroscopy, revealing distinct signals for the trifluoromethyl group (-80.94 ppm) and isobutoxy protons. X-ray crystallography of analogous compounds demonstrates dimeric configurations stabilized by hydrogen bonds between boronic acid groups.

Significance in Organic Chemistry

This boronic acid is pivotal in constructing biaryl scaffolds through Suzuki-Miyaura cross-coupling, a reaction enabling carbon-carbon bond formation between aryl halides and boronic acids. Key attributes driving its utility include:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation with palladium catalysts.

- Steric Modulation : The isobutoxy group’s bulkiness mitigates undesired protodeborylation, a common side reaction in basic conditions.

Applications span multiple domains:

- Pharmaceuticals : Synthesis of tyrosine kinase inhibitors and antiviral agents requiring fluorinated aromatic motifs.

- Agrochemicals : Development of herbicides with improved metabolic stability due to the trifluoromethyl group’s resistance to oxidation.

- Materials Science : Fabrication of organic semiconductors, where fluorine substitution tunes electronic properties.

Recent innovations, such as Lewis acid-mediated Suzuki couplings, have further expanded its use in base-sensitive reactions.

Properties

IUPAC Name |

[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWZYPLOMFBKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681638 | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-99-9 | |

| Record name | Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Miyaura borylation is a widely adopted method for synthesizing arylboronic acids from aryl halides. For 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid, this method involves two key steps:

-

Synthesis of the Aryl Halide Precursor : Preparation of 2-iodo-5-(trifluoromethyl)phenyl isobutyl ether.

-

Borylation : Conversion of the aryl iodide to the boronic acid using a palladium catalyst and diboron reagent.

Synthetic Procedure

Step 1: Etherification of 2-Iodo-5-(trifluoromethyl)phenol

2-Iodo-5-(trifluoromethyl)phenol is reacted with isobutyl bromide under Williamson ether synthesis conditions:

-

Reagents : Potassium carbonate (base), DMF (solvent), 80°C, 12 hours.

-

Yield : ~85% (isolated via column chromatography).

Step 2: Miyaura Borylation

The aryl iodide intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst:

Table 1: Miyaura Borylation Optimization

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(dppf)Cl₂ | Optimal |

| Solvent | 1,4-Dioxane | Highest efficiency |

| Temperature | 90°C | Balances rate and side reactions |

| Reaction Time | 6 hours | Complete conversion |

Suzuki Coupling-Derived Methods

Retro-Synthetic Approach

This method leverages Suzuki-Miyaura coupling to construct the aryl backbone before introducing the boronic acid group. The sequence involves:

-

Coupling a trifluoromethyl-substituted aryl halide with an isobutoxy-containing boronic acid.

-

Functional group interconversion to install the boronic acid.

Experimental Protocol

Step 1: Suzuki Coupling

5-Bromo-2-(trifluoromethyl)phenyl isobutyl ether is coupled with a boronic acid partner:

-

Boronic Acid : 4-Methoxyphenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : Na₂CO₃ (2 equiv).

-

Yield : 70% (crude product).

Step 2: Boronic Acid Installation

The coupled product undergoes directed ortho-metalation followed by quenching with triisopropyl borate:

-

Base : LDA (2.5 equiv), THF, -78°C.

-

Quenching Agent : B(OiPr)₃, then HCl hydrolysis.

-

Yield : 65% (after acid workup).

Table 2: Suzuki Coupling Conditions

| Component | Specification | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates coupling |

| Solvent System | Toluene/EtOH/H₂O | Enhances solubility |

| Temperature | 100°C | Accelerates reaction |

Alternative Synthetic Routes

Grignard Reagent-Based Borylation

A less common but viable approach involves generating a Grignard reagent from a brominated precursor:

-

Grignard Formation : 2-Bromo-5-(trifluoromethyl)phenyl isobutyl ether + Mg (THF, 0°C).

-

Boronation : Quenching with trimethyl borate, followed by acidic hydrolysis.

-

Yield : 60–65% (sensitive to moisture).

Ullmann Etherification Followed by Borylation

This two-step method prioritizes ether formation before borylation:

-

Ullmann Coupling : 2-Chloro-5-(trifluoromethyl)phenol + isobutyl iodide, CuI catalyst, DMF, 120°C.

-

Borylation : Miyaura conditions as in Section 1.2.

-

Overall Yield : 55% (lower due to competing side reactions).

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Miyaura Borylation | 78 | High | Moderate |

| Suzuki-Derived | 65 | Medium | High |

| Grignard Approach | 60 | Low | Low |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Catalytic System Optimization

-

Ligand Choice : Bulky ligands (e.g., SPhos) improve selectivity in Miyaura borylation.

-

Pd Precursors : Pd(OAc)₂ offers cost advantages over Pd(dppf)Cl₂ but requires higher loadings.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance Miyaura borylation efficiency:

-

Residence Time : 30 minutes at 110°C.

-

Catalyst Recycling : Pd recovery via filtration membranes reduces costs.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Solvents such as tetrahydrofuran, dimethylformamide, or toluene; temperatures ranging from 80-100°C; reaction times of several hours.

Major Products

The major products formed from the reactions of this compound are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Scientific Research Applications

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura cross-coupling reactions.

Biology: Development of boron-containing compounds for use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Synthesis of biologically active molecules and drug candidates.

Industry: Production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid with structurally related arylboronic acids:

Acidity and Reactivity

- Electron-Withdrawing Effects: The CF₃ group in the 5-position increases acidity compared to non-fluorinated analogs, as seen in 5-Trifluoromethyl-2-formylphenylboronic acid (pKa ~7.1 vs. ~8.5 for non-CF₃ analogs) . This property facilitates boronate ester formation, critical in Suzuki-Miyaura couplings .

Biological Activity

Overview

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula CHBFO. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. Its unique structural features, including the trifluoromethyl group, enhance its reactivity and biological potential.

The primary biological activity of this compound involves its interaction with serine-containing enzymes. The boronic acid moiety forms covalent bonds with serine residues in the active sites of these enzymes, inhibiting their catalytic functions. This inhibition can disrupt several biochemical pathways, particularly those involved in proteolysis and signal transduction, leading to altered cellular processes such as apoptosis and cell cycle regulation.

Pharmacological Applications

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit kinesin spindle protein (KSP), a motor protein crucial for cell division. Inhibition of KSP can lead to antitumor effects, making this compound a candidate for cancer therapeutics.

- Antimicrobial Properties : The compound exhibits moderate antimicrobial activity against various pathogens. Notably, it shows higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .

- Mechanism of Antimicrobial Action : The antimicrobial action is hypothesized to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to other benzoxaborole compounds. This mechanism suggests potential applications in treating fungal infections .

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetic profile includes absorption into the bloodstream, distribution to various tissues, and metabolism primarily in the liver. The compound's bioavailability is influenced by its chemical stability and solubility, which are critical for its therapeutic efficacy.

Q & A

Q. What analytical techniques best characterize its solid-state structure and polymorphism?

- Methodology : Single-crystal X-ray diffraction confirms the planar boronate moiety and dihedral angles (e.g., 15–25° between aryl rings). Differential Scanning Calorimetry (DSC) identifies polymorphs (Tm = 145–152°C) with varying crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.